

"4-Bromo-2-iodo-7-azaindole" chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2-iodo-7-azaindole**

Cat. No.: **B572159**

[Get Quote](#)

An In-depth Technical Guide on the Chemical Properties of **4-Bromo-2-iodo-7-azaindole**

Introduction

4-Bromo-2-iodo-7-azaindole, also known as 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of 7-azaindole, it serves as a versatile synthetic building block. The 7-azaindole core is recognized as a privileged structure, acting as a bioisostere for indole and purine systems, which allows it to interact with a wide range of biological targets.^[1] The strategic placement of both a bromine and an iodine atom at the C4 and C2 positions, respectively, provides two distinct handles for sequential and selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. This differential reactivity is crucial for the construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors.^[1]

This document provides a comprehensive overview of the known chemical properties, synthetic methodologies, and applications of **4-Bromo-2-iodo-7-azaindole**, intended for researchers and professionals in the fields of chemical synthesis and drug development.

Core Chemical Properties

The fundamental chemical and physical properties of **4-Bromo-2-iodo-7-azaindole** are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source
IUPAC Name	4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine	PubChem[2]
Synonyms	4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, 4-Bromo-2-iodo-7-azaindole	PubChem[2]
CAS Number	1260879-70-6	PubChem[2]
Molecular Formula	C ₇ H ₄ BrIN ₂	PubChem[2]
Molecular Weight	322.93 g/mol	PubChem[2]
Appearance	Off-white solid	N/A
Hydrogen Bond Donor Count	1	PubChem[2]
Hydrogen Bond Acceptor Count	2	PubChem[2]
Rotatable Bond Count	0	PubChem[2]
Exact Mass	321.86026 Da	PubChem[2]
Topological Polar Surface Area	28.7 Å ²	PubChem[2]
Heavy Atom Count	11	PubChem[2]
XLogP3	2.7	PubChem[2]

Reactivity and Applications


The synthetic utility of **4-Bromo-2-iodo-7-azaindole** stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, the C-I bond is significantly more reactive and undergoes oxidative addition to the palladium catalyst under milder conditions than the C-Br bond. This chemoselectivity allows for the stepwise introduction of different substituents at the C2 and C4 positions.

Key Applications:

- Kinase Inhibitors: This compound is a key intermediate in the synthesis of potent and selective kinase inhibitors.^[1] For instance, the N-protected form, 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine, has been utilized in the synthesis of Aurora B/C kinase inhibitors.^[1] The synthetic strategy leverages a selective Suzuki coupling at the C2 position, displacing the iodo group, while leaving the bromo group at C4 intact for subsequent modifications.^[1]
- Medicinal Chemistry Scaffolding: The 7-azaindole framework is a valuable scaffold in drug discovery programs. The ability to functionalize the 4- and 2-positions of this scaffold allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.^[1]

The general workflow for sequential cross-coupling reactions is illustrated in the diagram below.

General Workflow for Sequential Cross-Coupling

[Click to download full resolution via product page](#)

Caption: Sequential functionalization via palladium-catalyzed cross-coupling.

Experimental Protocols

While specific experimental data for the parent compound **4-Bromo-2-iodo-7-azaindole** is limited in the provided search results, a detailed protocol for its N-tosylated derivative, **N-Tosyl-4-bromo-2-iodo-7-azaindole**, is available and serves as an excellent reference for the chemistry involved.[3]

Synthesis of N-Tosyl-4-bromo-2-iodo-7-azaindole[4]

This procedure involves the lithiation and subsequent iodination of N-Tosyl-4-bromo-7-azaindole.

Materials:

- N-Tosyl-4-bromo-7-azaindole (4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine)
- Diisopropylamine
- n-Butyllithium (n-BuLi) in hexanes
- 2-Methyltetrahydrofuran (2-MeTHF)
- Iodine (solid)
- Saturated aqueous ammonium chloride, sodium bisulfite, and sodium chloride solutions
- Anhydrous magnesium sulfate
- tert-Butyl methyl ether
- Heptane

Protocol:

- LDA Formation: A solution of diisopropylamine (10.5 mL, 74.7 mmol) in 2-methyltetrahydrofuran (100 mL) is cooled to -78 °C under a nitrogen atmosphere.[3] A 1.6 M solution of n-butyllithium in hexane (41.1 mL, 65.8 mmol) is added dropwise over 5 minutes, maintaining the temperature at -78 °C.[3] The resulting solution is stirred for 60 minutes to form lithium diisopropylamide (LDA).[3]
- Lithiation: The freshly prepared LDA solution is transferred via cannula to a solution of N-Tosyl-4-bromo-7-azaindole (21 g, 60 mmol) in 2-methyltetrahydrofuran (700 mL) at -78 °C. The mixture is stirred for 90 minutes at this temperature.[3]

- Iodination: Solid iodine (21.3 g, 83.7 mmol) is added to the reaction mixture in one portion.[3] The mixture is stirred at -78 °C for 60 minutes and then slowly warmed to -10 °C.[3]
- Work-up: The reaction is quenched by adding saturated aqueous ammonium chloride solution (1 L). The organic layer is separated and washed sequentially with saturated aqueous sodium bisulfite solution (750 mL) and saturated aqueous sodium chloride solution (50 mL).[3]
- Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude residue is purified by flash silica gel chromatography using a 20% tert-butyl methyl ether solution in heptane as the eluent.[3]
- Isolation: The product-containing fractions are collected and concentrated to afford N-Tosyl-**4-bromo-2-iodo-7-azaindole** as an off-white solid (27 g, 93% yield).[3]

The workflow for this synthesis is depicted below.

Synthesis of N-Tosyl-4-bromo-2-iodo-7-azaindole

LDA Formation

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of the N-tosylated derivative.

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of **4-Bromo-2-iodo-7-azaindole**. While a full dataset for the parent compound is not available in the search results, the ^1H NMR data for the N-tosylated derivative provides valuable insight into the expected chemical shifts for the core structure.

^1H NMR Data for N-Tosyl-4-bromo-2-iodo-7-azaindole[4]

- Solvent: DMSO-d₆
- Frequency: 400 MHz
- Temperature: 30 °C
- Shifts (δ):
 - 8.19 (d, J = 5.2 Hz, 1H)
 - 7.95 (d, J = 8.4 Hz, 2H)
 - 7.55 (d, J = 5.2 Hz, 1H)
 - 7.41-7.49 (m, 2H)
 - 7.16 (s, 1H)
 - 2.35 (s, 3H)
- Mass Spectrometry (m/z): ES+ [M + H]⁺ 477[3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for **4-Bromo-2-iodo-7-azaindole** is not provided, data for the related compound 4-Bromo-7-azaindole indicates that it should be handled with care.[4][5] It is classified as acutely toxic if swallowed, causes skin irritation, and can cause serious eye damage.[5][6] Standard laboratory safety precautions should be employed when handling **4-Bromo-2-iodo-7-azaindole**.

- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[4] A dust mask is recommended.[5]
- Handling: Use only with adequate ventilation. Avoid contact with skin, eyes, and clothing. Avoid breathing fumes and minimize dust generation.[4]
- Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[4] For long-term storage, a temperature of -20°C is recommended.[4]

This technical guide serves as a foundational resource for researchers working with **4-Bromo-2-iodo-7-azaindole**. The combination of its unique chemical properties and versatile reactivity makes it a valuable tool in the pursuit of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine | C7H4BrIN2 | CID 69001566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Tosyl-4-bromo-2-iodo-7-azaindole | 480423-17-4 [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. 4-Bromo-7-azaindole 96 348640-06-2 [sigmaaldrich.com]
- 6. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. ["4-Bromo-2-iodo-7-azaindole" chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b572159#4-bromo-2-iodo-7-azaindole-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com